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Cat. No.: B1139364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of Niraparib, a

poly (ADP-ribose) polymerase (PARP) inhibitor, in humans and key preclinical animal models.

Understanding species-specific differences in drug metabolism is crucial for the accurate

interpretation of preclinical safety and efficacy data and for predicting human pharmacokinetics.

This document summarizes key quantitative data, details relevant experimental protocols, and

visualizes the metabolic pathways to facilitate a clear understanding of Niraparib's

biotransformation.

Interspecies Comparison of Niraparib Metabolism
Niraparib undergoes metabolism primarily through carboxylesterases (CEs) in humans, a

pathway that is notably different from other PARP inhibitors that are predominantly metabolized

by cytochrome P450 (CYP) enzymes.[1][2] This distinction minimizes the risk of drug-drug

interactions for Niraparib when co-administered with CYP inhibitors or inducers.[1]

In humans, the primary metabolic route involves the hydrolysis of the amide bond by CEs to

form a major inactive metabolite, M1.[3][4] This M1 metabolite is subsequently conjugated with

glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite.[3] Both

M1 and M10 are the major circulating metabolites found in human plasma.[3] Minor metabolic

pathways for M1 include methylation, monooxygenation, and hydrogenation.[3] Importantly,

CYP enzymes such as CYP1A2 play a negligible role in the overall metabolism of Niraparib in

humans.[5][6]
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Preclinical studies have been conducted in various animal models, including rats, dogs, and

monkeys, to characterize the metabolism and disposition of Niraparib. While detailed public

data on the full metabolite profiles in these species is limited, preclinical investigations in rats

and dogs using liver microsomes and hepatocyte suspensions have identified up to 22

metabolites (designated M1 through M22).[7] This suggests that while the main hydrolytic

pathway may be conserved, the extent and nature of secondary metabolism could differ across

species.

Pharmacokinetic studies in mouse xenograft models have shown that Niraparib exhibits

favorable tumor exposure, being 3.3 times greater than plasma exposure at a steady state.[4]

Studies in Rhesus macaque monkeys have demonstrated that Niraparib can cross the blood-

brain barrier.[8]

Quantitative Data Summary
The following table summarizes the key aspects of Niraparib metabolism in humans.

Quantitative data for preclinical species remains largely proprietary, and therefore, a direct

quantitative comparison is not fully possible at this time.
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Parameter Human Rat Dog Monkey

Primary

Metabolizing

Enzymes

Carboxylesteras

es (CEs), UDP-

glucuronosyltran

sferases (UGTs)

[2][3]

Information not

publicly

available.

Preclinical

studies suggest

multiple

metabolites.[7]

Information not

publicly

available.

Preclinical

studies suggest

multiple

metabolites.[7]

Information not

publicly

available.

Major

Metabolites

M1 (inactive,

formed by amide

hydrolysis), M10

(glucuronide of

M1)[3][7]

M1 is likely a

metabolite, but a

full profile is not

publicly

available.[7]

M1 is likely a

metabolite, but a

full profile is not

publicly

available.[7]

Information not

publicly

available.

Role of CYP

Enzymes
Negligible[5][6]

Information not

publicly

available.

Information not

publicly

available.

Information not

publicly

available.

Bioavailability ~73%[9]

Information not

publicly

available.

Information not

publicly

available.

Information not

publicly

available.

Plasma Protein

Binding
~83%[3]

Information not

publicly

available.

Information not

publicly

available.

Information not

publicly

available.

Elimination

Routes

Renal and

Fecal[5]

Information not

publicly

available.

Information not

publicly

available.

Information not

publicly

available.

Metabolic Pathway Visualization
The following diagram illustrates the primary metabolic pathway of Niraparib in humans.
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Caption: Primary metabolic pathway of Niraparib in humans.

Experimental Protocols
The characterization of Niraparib's metabolism involves a combination of in vitro and in vivo

experimental approaches.

In Vitro Metabolism Studies
Objective: To identify metabolic pathways, metabolizing enzymes, and potential metabolites in

a controlled environment.

Methodology:

Preparation of Subcellular Fractions:

Liver microsomes and cytosol are prepared from the livers of humans, rats, dogs, and

monkeys through differential centrifugation. This isolates the endoplasmic reticulum

(where most CYPs and UGTs are located) and the soluble fraction of the cell, respectively.

Incubation:

Niraparib is incubated with liver microsomes or hepatocytes in the presence of necessary

cofactors (e.g., NADPH for oxidative metabolism, UDPGA for glucuronidation).

Incubations are typically performed at 37°C for a specified time course.
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Sample Analysis:

Following incubation, the reaction is quenched, and the samples are processed to extract

the parent drug and its metabolites.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry

(HPLC-MS/MS) is used to separate, identify, and quantify Niraparib and its metabolites.[5]

Enzyme Phenotyping:

To identify the specific enzymes responsible for metabolism, recombinant human enzymes

(e.g., specific CYPs or UGTs) or selective chemical inhibitors are used in the incubation

assays.

In Vivo Metabolism and Pharmacokinetic Studies
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of

Niraparib in a whole organism.

Methodology:

Animal Dosing:

Radiolabeled ([¹⁴C]) Niraparib is often used to enable tracking of the drug and all its

metabolites.[7]

The compound is administered to animals (e.g., rats, dogs, monkeys) via the intended

clinical route (oral).

Sample Collection:

Blood, urine, and feces are collected at various time points after dosing.

For tissue distribution studies, animals are euthanized at selected times, and various

tissues are collected.

Analysis:
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Total radioactivity in the collected samples is measured using techniques like liquid

scintillation counting to determine the extent of absorption and routes of excretion.

Plasma and excreta are analyzed by HPLC-MS/MS to identify and quantify the parent

drug and its metabolites.[5] This allows for the determination of pharmacokinetic

parameters such as Cmax, Tmax, AUC, and half-life.

In human studies, a mass balance study is conducted to account for the recovery of the

administered radioactive dose.[7]

The following workflow diagram illustrates a typical experimental approach for studying drug

metabolism.
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Caption: General experimental workflow for drug metabolism studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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